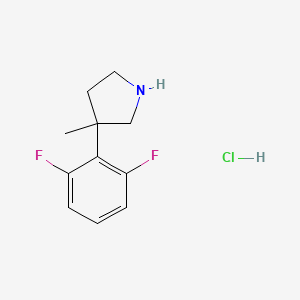
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the presence of the 2,6-difluorophenyl and methyl groups on the pyrrolidine ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a Grignard reagent, where 2,6-difluorobenzaldehyde reacts with a Grignard reagent derived from 3-methylpyrrolidine. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
科学的研究の応用
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2,6-difluorophenyl group enhances its binding affinity and specificity towards certain biological targets. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
3-(2,6-Difluorophenyl)pyrrolidine hydrochloride: Lacks the methyl group, which may affect its chemical properties and biological activity.
3-(2,6-Dichlorophenyl)-3-methylpyrrolidine hydrochloride:
3-(2,6-Difluorophenyl)-3-ethylpyrrolidine hydrochloride: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride is unique due to the presence of both the 2,6-difluorophenyl and methyl groups, which confer specific chemical and biological properties. The fluorine atoms enhance its stability and reactivity, while the methyl group provides steric hindrance that can affect its interaction with molecular targets.
特性
分子式 |
C11H14ClF2N |
|---|---|
分子量 |
233.68 g/mol |
IUPAC名 |
3-(2,6-difluorophenyl)-3-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c1-11(5-6-14-7-11)10-8(12)3-2-4-9(10)13;/h2-4,14H,5-7H2,1H3;1H |
InChIキー |
ZWFKDWLXDLLYNV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC1)C2=C(C=CC=C2F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















